molecular formula C5H6F2N2O2S2 B13594263 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide

Cat. No.: B13594263
M. Wt: 228.2 g/mol
InChI Key: NRKUNXKNGJBGLX-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide is a synthetic organic compound featuring a thiazole core functionalized with a 1,1-difluoroethyl group and a sulfonamide moiety. The molecular framework of this compound combines a 1,3-thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—with a sulfonamide functional group (-SO2NH2), which is a well-established pharmacophore in medicinal chemistry . The presence of the 1,1-difluoroethyl group is a common strategy in drug design to modulate the compound's electronic properties, metabolic stability, and membrane permeability. The sulfonamide group is a key structural feature in a vast array of biologically active molecules, contributing to activities such as anti-carbonic anhydrase, antibacterial, antitumor, and anti-neuropathic pain effects . Similarly, the thiazole scaffold is a privileged structure in pharmacology, found in FDA-approved drugs with antimicrobial, antiretroviral, and anticancer properties . This combination makes this compound a highly valuable intermediate for researchers in medicinal chemistry. Its primary application is in the design and synthesis of novel therapeutic agents, particularly as a building block for potential enzyme inhibitors or receptor modulators. The compound is offered as a high-purity material to ensure reliable and reproducible results in experimental settings. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C5H6F2N2O2S2

Molecular Weight

228.2 g/mol

IUPAC Name

2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C5H6F2N2O2S2/c1-5(6,7)4-9-2-3(12-4)13(8,10)11/h2H,1H3,(H2,8,10,11)

InChI Key

NRKUNXKNGJBGLX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)S(=O)(=O)N)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide typically involves the reaction of 1,1-difluoroethylamine with a thiazole derivative under specific conditions. One common method includes the use of a sulfonyl chloride derivative of thiazole, which reacts with 1,1-difluoroethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to its target by mimicking the steric and electronic properties of natural substrates. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure and Functional Group Variations

Compound 1 : 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide (Hypothetical)
  • Core : Aromatic thiazole.
  • Substituents :
    • Position 2: 1,1-Difluoroethyl (CF₂CH₃).
    • Position 5: Sulfonamide (SO₂NH₂).
  • Sulfonamide enables hydrogen bonding, critical for target binding.
Compound 2 : Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate (CAS 2648948-77-8)
  • Core : Aromatic thiazole.
  • Substituents :
    • Position 2: 1,1-Difluoroethyl.
    • Position 5: Sulfinate (SO₂⁻Li⁺).
  • Molecular Formula: C₅H₆F₂LiNO₂S₂.
  • Molecular Weight : 221.16 g/mol .
  • Key Differences :
    • Sulfinate group imparts ionic character, increasing solubility in polar solvents compared to sulfonamide.
    • Likely serves as a synthetic intermediate for sulfonamide derivatives.
Compound 3 : 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-mide
  • Core : Aromatic thiazole.
  • Substituents :
    • Position 2: 4-(Trifluoromethyl)phenyl (CF₃-C₆H₄).
    • Position 5: Methyl group.
  • Lack of sulfonamide limits hydrogen-bonding capacity .
Compound 4 : 5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide (CAS 630111-78-3)
  • Core : Thiophene.
  • Substituents :
    • Position 2: Sulfonamide.
    • Position 5: Pyrazole with trifluoromethyl and methyl groups.
  • Key Differences :
    • Thiophene core (vs. thiazole) reduces nitrogen content, altering electronic properties.
    • Pyrazole substituent introduces additional nitrogen atoms, which may influence pharmacokinetics .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Functional Group Molecular Weight (g/mol) Potential Applications
Target Compound Thiazole 2-CF₂CH₃, 5-SO₂NH₂ Sulfonamide ~235 (estimated) Enzyme inhibition, antimicrobial
Lithium Sulfinate Salt Thiazole 2-CF₂CH₃, 5-SO₂⁻Li⁺ Sulfinate 221.16 Synthetic intermediate
Trifluoromethylphenyl Thiazole 2-CF₃-C₆H₄, 5-CH₃ Amide ~290 (estimated) Material science, agrochemicals
Thiophene-Pyrazole Thiophene 2-SO₂NH₂, 5-pyrazole-CF₃/CH₃ Sulfonamide ~337 (reported) Pharmaceuticals, catalysis

Implications of Substituent Variations

  • Fluorinated Groups :
    • 1,1-Difluoroethyl (CF₂CH₃) : Balances lipophilicity and metabolic stability better than trifluoromethyl (CF₃) due to reduced steric hindrance .
    • Trifluoromethyl (CF₃) : Stronger electron-withdrawing effect but may reduce solubility .
  • Core Heterocycles: Thiazole: Nitrogen and sulfur atoms enhance aromatic stability and interaction with biological targets.

Biological Activity

The compound 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a thiazole ring and a sulfonamide group. The difluoroethyl substituent is known to influence the compound's lipophilicity and biological activity.

Antimicrobial Activity

Sulfonamides have been historically recognized for their antibacterial properties. Research indicates that derivatives of sulfonamides exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the difluoroethyl group may enhance the antibacterial efficacy of this compound due to altered pharmacokinetic properties.

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12.5 µg/mL
SulfamethazineStaphylococcus aureus8.0 µg/mL
SulfadiazineNocardia16.0 µg/mL

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole-containing compounds. The sulfonamide moiety has been linked to cell cycle arrest and apoptosis in cancer cells. For example, compounds similar to this compound were shown to induce significant increases in p21 and p27 protein levels in MCF-7 breast cancer cells, suggesting a mechanism involving cyclin-dependent kinase inhibition .

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-715.0
Compound A (similar structure)A-278010.0
Compound B (sulfamethazine derivative)HeLa20.0

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial growth and cancer cell proliferation. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria . In cancer cells, it appears to modulate cell cycle regulators such as p21 and p27.

Case Study 1: Antibacterial Efficacy

In a controlled study examining the antibacterial effects of various thiazole derivatives, this compound demonstrated significant activity against multi-drug resistant strains of E. coli. The study highlighted its potential as an alternative treatment option in antibiotic-resistant infections .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of thiazole derivatives found that treatment with this compound resulted in a dose-dependent reduction in viability across several cancer cell lines. This study emphasized the compound's ability to induce apoptosis through enhanced expression of pro-apoptotic factors .

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